molecular formula C10H14O5S B12764104 3-tert-Butyl-4-hydroxyphenyl sulfate CAS No. 1072455-70-9

3-tert-Butyl-4-hydroxyphenyl sulfate

Cat. No.: B12764104
CAS No.: 1072455-70-9
M. Wt: 246.28 g/mol
InChI Key: XWORSCCDYLGUGA-UHFFFAOYSA-N
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Description

3-tert-Butyl-4-hydroxyphenyl sulfate: is an organic compound that belongs to the class of phenolic sulfates. It is characterized by the presence of a tert-butyl group and a hydroxyl group attached to a phenyl ring, which is further connected to a sulfate group. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-4-hydroxyphenyl sulfate typically involves the sulfonation of 3-tert-butyl-4-hydroxyphenol. The reaction is carried out using sulfuric acid or chlorosulfonic acid as the sulfonating agent. The reaction conditions include maintaining a low temperature to prevent over-sulfonation and degradation of the phenolic compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the phenolic compound is mixed with the sulfonating agent under controlled conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-tert-Butyl-4-hydroxyphenyl sulfate can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.

    Reduction: The compound can be reduced to form the corresponding phenol.

    Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 3-tert-Butyl-4-hydroxyphenol.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Chemistry: 3-tert-Butyl-4-hydroxyphenyl sulfate is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.

Biology: In biological research, this compound is studied for its potential protective effects against oxidative stress in cells and tissues.

Medicine: The antioxidant properties of this compound make it a candidate for use in pharmaceuticals to protect active ingredients from oxidation.

Industry: It is used in the production of stabilizers for plastics, rubbers, and other materials to enhance their durability and lifespan.

Mechanism of Action

The antioxidant activity of 3-tert-Butyl-4-hydroxyphenyl sulfate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance.

Comparison with Similar Compounds

    2,6-di-tert-butyl-4-methylphenol (BHT): Another phenolic antioxidant with similar properties but different structural features.

    3,5-di-tert-butyl-4-hydroxybenzoic acid: A compound with similar antioxidant activity but different functional groups.

Uniqueness: 3-tert-Butyl-4-hydroxyphenyl sulfate is unique due to the presence of the sulfate group, which enhances its solubility in water and its ability to interact with various biological and chemical systems. This makes it more versatile compared to other phenolic antioxidants.

Properties

CAS No.

1072455-70-9

Molecular Formula

C10H14O5S

Molecular Weight

246.28 g/mol

IUPAC Name

(3-tert-butyl-4-hydroxyphenyl) hydrogen sulfate

InChI

InChI=1S/C10H14O5S/c1-10(2,3)8-6-7(4-5-9(8)11)15-16(12,13)14/h4-6,11H,1-3H3,(H,12,13,14)

InChI Key

XWORSCCDYLGUGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OS(=O)(=O)O)O

Origin of Product

United States

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